2-chloro-N,N-diethylbutanamide
CAS No.:
Cat. No.: VC14096521
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClNO |
|---|---|
| Molecular Weight | 177.67 g/mol |
| IUPAC Name | 2-chloro-N,N-diethylbutanamide |
| Standard InChI | InChI=1S/C8H16ClNO/c1-4-7(9)8(11)10(5-2)6-3/h7H,4-6H2,1-3H3 |
| Standard InChI Key | GPRZILMALURRQG-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)N(CC)CC)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Architecture
2-Chloro-N,N-diethylbutanamide (C₈H₁₅ClNO) features a butanamide chain (CH₂CH₂CH₂CO-) with a chlorine atom at the β-carbon (position 2) and two ethyl groups (-CH₂CH₃) bonded to the nitrogen. This configuration renders the molecule polar due to the amide group, while the chlorine atom introduces electrophilicity, enhancing reactivity toward nucleophilic substitution .
Table 1: Comparative Molecular Properties of Chlorinated Amides
The estimated density and boiling point for 2-chloro-N,N-diethylbutanamide derive from trends observed in homologous series, where longer carbon chains increase molecular weight and boiling points .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2-chloro-N,N-diethylbutanamide likely follows pathways analogous to brominated amides. A proposed route involves:
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Amide Formation: Reacting butanoyl chloride with diethylamine to yield N,N-diethylbutanamide.
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Chlorination: Treating the amide with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C to introduce the chlorine atom at the β-position.
This method mirrors the bromination of N,N-dimethylbutanamide described in, substituting bromine with chlorine. The reaction’s exothermic nature necessitates temperature control to prevent side reactions like over-chlorination.
Industrial Manufacturing
Industrial production would optimize solvent systems and catalysts to enhance yield and purity. Continuous-flow reactors could mitigate heat management challenges, while distillation or recrystallization ensures product separation . Quality control measures, such as gas chromatography-mass spectrometry (GC-MS), verify the absence of residual reactants or byproducts.
Reactivity and Functional Transformations
Nucleophilic Substitution
The β-chlorine atom is susceptible to substitution by nucleophiles (e.g., hydroxide, amines), enabling the synthesis of secondary amides or alcohols. For example, reaction with sodium hydroxide yields 2-hydroxy-N,N-diethylbutanamide:
Similar reactivity is documented for 2-chloro-N,N-dimethylacetamide , where chlorine displacement forms derivatives with modified biological activity.
Reduction and Oxidation
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide group to a tertiary amine, producing 2-chloro-N,N-diethylbutylamine.
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Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) could cleave the carbon chain, forming shorter carboxylic acids.
Applications in Scientific and Industrial Contexts
Pharmaceutical Intermediates
Chlorinated amides serve as precursors in drug synthesis. For instance, 2-chloro-N,N-diethylpropanamide is utilized in anticonvulsant research, suggesting analogous roles for the butanamide variant. The chlorine atom’s electronegativity facilitates interactions with biological targets, such as ion channels or enzymes .
Agrochemical Development
In agrochemistry, chlorinated amides function as herbicides or insecticide intermediates. The ethyl groups enhance lipid solubility, promoting penetration through plant or insect cuticles .
Comparative Analysis with Structural Analogs
Table 2: Functional Comparison of Chlorinated Amides
The butanamide variant’s longer chain may improve binding affinity in biological systems compared to shorter analogs .
Future Research Directions
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Pharmacological Profiling: Evaluate interactions with neuronal ion channels, leveraging insights from potassium channel openers like retigabine.
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Green Synthesis: Develop solvent-free or catalytic chlorination methods to reduce environmental impact.
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Toxicokinetics: Assess absorption, distribution, and metabolism in mammalian models to refine safety guidelines.
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